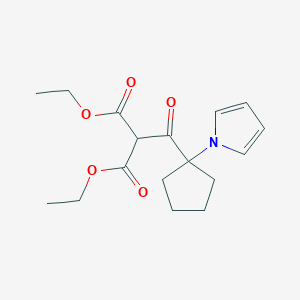

diethyl 2-(1-(1H-pyrrol-1-yl)cyclopentanecarbonyl)malonate

Description

Properties

IUPAC Name |

diethyl 2-(1-pyrrol-1-ylcyclopentanecarbonyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-3-22-15(20)13(16(21)23-4-2)14(19)17(9-5-6-10-17)18-11-7-8-12-18/h7-8,11-13H,3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEXKAIQJQFNCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1(CCCC1)N2C=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Diethyl 2-(1-(1H-pyrrol-1-yl)cyclopentanecarbonyl)malonate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHNO

- Molecular Weight : 335.40 g/mol

- CAS Number : 2231676-77-8

The compound consists of a pyrrole ring attached to a cyclopentanecarbonyl moiety, which is further linked to a diethyl malonate group. This unique structure may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds containing pyrrole moieties have been reported to inhibit various enzymes, including carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in biological systems. For instance, certain pyrrole derivatives have demonstrated potent inhibition against human carbonic anhydrase isoforms, with Ki values in the nanomolar range .

- Anticancer Activity : Research has indicated that pyrrole-containing compounds can exhibit anticancer properties by targeting specific signaling pathways such as the Wnt/β-catenin pathway. This pathway is often dysregulated in cancer cells, leading to increased proliferation and survival .

Research Findings

Several studies have investigated the biological activity of similar pyrrole derivatives, providing insights into the potential effects of this compound:

Case Study 1: Antitumor Activity

A study focused on a related pyrrole derivative demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells. The compound's ability to induce apoptosis was linked to its interaction with the Wnt/β-catenin signaling pathway, suggesting that this compound may share similar properties.

Case Study 2: Enzyme Targeting

Another investigation into pyrrole-based compounds revealed their potential as inhibitors of carbonic anhydrases. The study found that specific substitutions on the pyrrole ring enhanced binding affinity and inhibitory potency, indicating that structural modifications could optimize the biological activity of this compound.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Research indicates that compounds similar to diethyl 2-(1-(1H-pyrrol-1-yl)cyclopentanecarbonyl)malonate exhibit promising pharmacological activities. The pyrrole moiety is known for its role in various biological activities, including anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

A study demonstrated that derivatives of pyrrole compounds showed significant cytotoxicity against various cancer cell lines. Diethyl malonates, in particular, have been linked to enhanced bioactivity due to their ability to act as prodrugs, which can be metabolized into active forms within the body .

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it versatile for synthetic chemists.

Table: Synthetic Routes Involving Diethyl Malonates

| Reaction Type | Conditions | Product Example |

|---|---|---|

| Alkylation | Base-catalyzed | Alkylated pyrrole derivatives |

| Esterification | Acid catalysis | Modified diethyl malonates |

| Cyclization | Heat or catalyst | Pyrrole-fused heterocycles |

Agricultural Chemistry

Pesticidal Applications

Research has indicated that compounds derived from malonic acid, including diethyl malonates, can exhibit pesticidal properties. They may act as effective agents against various agricultural pests.

Case Study: Pest Control Efficacy

A patent described a series of malonate derivatives that demonstrated effective pest control against nematodes and insects, highlighting their potential use in agrochemicals . The structural features of this compound could be optimized to enhance its efficacy as a biopesticide.

Material Science

Polymer Synthesis

The compound can also be utilized in the synthesis of polymers and materials. Its reactivity allows it to participate in polymerization reactions, leading to the development of new materials with tailored properties.

Table: Applications in Polymer Chemistry

| Polymer Type | Application Area | Properties Enhanced |

|---|---|---|

| Polyesters | Coatings | Improved durability |

| Polyurethanes | Adhesives | Enhanced adhesion properties |

| Biodegradable Polymers | Environmental applications | Reduced environmental impact |

Comparison with Similar Compounds

Key Observations :

- The cyclopentane ring imposes steric constraints compared to linear chains (e.g., allyl or propargyl groups), which may limit reactivity in sterically demanding reactions .

Physical and Chemical Properties

Physical State and Solubility

- The target compound is likely an oil or low-melting solid , analogous to diethyl malonate derivatives with bulky substituents (e.g., diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)ethyl malonate, which is reported as a translucent oil ).

- Solubility : Expected to be soluble in polar aprotic solvents (e.g., DMSO, acetone) due to ester groups, but less soluble in water compared to dimethyl analogs .

Stability and Reactivity

- The pyrrole ring may undergo electrophilic substitution reactions, contrasting with phenylacetyl or allyl-substituted malonates, which participate in conjugate additions or cycloadditions .

- The cyclopentanecarbonyl group could act as a directing group in metal-catalyzed reactions, similar to cyclohexenyl derivatives in .

Preparation Methods

Preparation of Key Intermediates

Preparation of 2-Halo-Substituted Diethyl Malonate

- Diethyl malonate is halogenated at the 2-position using halogens such as bromine or chlorine to afford 2-bromo- or 2-chloromalonate derivatives.

- This halogenation avoids hazardous oxidation steps and simplifies the process.

- The halogenated malonates serve as electrophilic partners for nucleophilic substitution reactions with pyrrole-based nucleophiles.

Final Coupling Reaction to Form Diethyl 2-(1-(1H-pyrrol-1-yl)cyclopentanecarbonyl)malonate

- The deprotonated pyrrole intermediate is reacted with 2-halo-substituted diethyl malonate in a polar aprotic solvent such as DMF.

- The reaction is typically carried out at room temperature for 16 hours or until completion.

- After reaction, the mixture is quenched with water and extracted with ethyl acetate.

- The organic layers are washed, dried, and concentrated under reduced pressure to isolate the target compound.

Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Pyrrole deprotonation | Sodium hydride (excess), inert atmosphere | Dimethylformamide | 0°C to RT | 1-10 hours | Not specified |

| Alkylation with halo-substituted intermediate | 1-(2-iodoethyl)-2-benzoylpyrrole | Dimethylformamide | RT | 6-24 hours | Not specified |

| Halogenation of diethyl malonate | Bromine or chlorine | Solvent varies | Controlled temp. | Variable | High (literature reports) |

| Coupling of pyrrole intermediate with 2-halo-diethyl malonate | Base-mediated nucleophilic substitution | Dimethylformamide | RT | 16 hours | Moderate to good |

Additional Notes on Preparation

- The use of sodium hydride as a strong base is preferred for efficient deprotonation of the pyrrole nitrogen.

- Polar aprotic solvents such as DMF or tetrahydrofuran (THF) facilitate nucleophilic substitution reactions.

- The reaction atmosphere is inert (nitrogen or argon) to prevent side reactions.

- Purification is typically achieved by extraction, washing, drying, and concentration under reduced pressure.

- The process avoids hazardous oxidation steps by directly using halo-substituted malonate derivatives.

Research Findings and Optimization

- The preparation methods align with patented processes (e.g., US Patent 5082951A) that describe similar pyrrole acylation and malonate alkylation strategies.

- Optimization of reaction temperature and time improves yield and purity.

- Use of 2-halo-substituted diethyl malonate avoids complicated side reactions and hazardous intermediates, increasing safety and efficiency.

- The described methods are consistent with standard organic synthesis protocols for malonate derivatives and pyrrole functionalization.

Summary Table of Preparation Route

| Stage | Description | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1. Pyrrole deprotonation | Deprotonate pyrrole nitrogen | Sodium hydride, DMF | 0°C to RT, inert atmosphere | Pyrrole anion intermediate |

| 2. Halo-substituted malonate preparation | Halogenation of diethyl malonate | Bromine or chlorine | Controlled temperature | 2-halo-diethyl malonate |

| 3. Coupling reaction | Nucleophilic substitution to form target ester | Pyrrole anion + 2-halo-diethyl malonate | RT, 16 hours, DMF | This compound |

Q & A

Q. What is the role of diethyl malonate derivatives in Claisen condensation or alkylation reactions for synthesizing complex esters?

Diethyl malonate derivatives act as versatile nucleophiles due to their ability to form enolate ions. In Claisen condensation, the enolate attacks the carbonyl carbon of another ester, forming a β-ketoester. For alkylation, the enolate reacts with electrophiles (e.g., alkyl halides) to introduce substituents at the α-carbon. Purification typically involves column chromatography (e.g., n-pentane:EtOAc gradients) to isolate products, as demonstrated in the synthesis of substituted malonates .

Q. How can structural characterization of diethyl 2-(1-(1H-pyrrol-1-yl)cyclopentanecarbonyl)malonate be performed?

Key techniques include:

Q. What are standard synthetic protocols for preparing diethyl malonate derivatives?

A general procedure involves:

Q. How should diethyl malonate derivatives be stored to maintain stability?

Store in airtight containers at 4°C to prevent hydrolysis. Physical-chemical properties (e.g., solubility in organic solvents) are critical for handling (Table 2, ).

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize cyclopentane-containing malonate derivatives?

- Temperature control : Heating at 80–100°C ensures enolate formation while minimizing side reactions .

- Catalyst selection : Use photoredox catalysis for stereocontrol, as shown in the synthesis of spirooxindoles .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of malonate enolates .

Q. What strategies address stereochemical challenges, such as rotamers or diastereomers, in malonate derivatives?

- Dynamic NMR : Resolves rotameric equilibria (e.g., amide bond rotation in diastereomeric mixtures) .

- Chromatographic separation : Optimize mobile-phase gradients (e.g., n-pentane:EtOAc) to isolate diastereomers .

Q. How can computational tools (e.g., SHELX) refine the crystal structure of malonate derivatives?

- SHELXL : Refine small-molecule structures using high-resolution X-ray data.

- ORTEP-3 : Visualize thermal ellipsoids and validate molecular geometry .

Q. How should contradictory spectral data (e.g., multiple NMR signals) be interpreted?

- Rotamer analysis : Assign signals to conformational isomers (e.g., 1:1 diastereomer ratios) .

- Variable-temperature NMR : Suppress signal splitting caused by slow exchange between rotamers .

Q. What methodologies enable the application of malonate derivatives in natural product synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.